molecular formula C4H7NS B1205332 2-Iminothiolane CAS No. 6539-14-6

2-Iminothiolane

Cat. No. B1205332
CAS RN: 6539-14-6
M. Wt: 101.17 g/mol
InChI Key: CNHYKKNIIGEXAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Iminothiolane involves several key steps that highlight its unique chemical structure and reactivity. Notably, it has been utilized in the synthesis of bioconjugates through reactions with proteins and peptides. The initial formation of a thiol adduct, which is unstable and decays to a nonthiol product, underlines the importance of controlling reaction conditions to achieve desired outcomes (Singh et al., 1996). Additionally, the preparation of 2-(14)C-Iminothiolane and its stable-labeled counterparts from commercially available KCN illustrates the compound's significance in antibody-drug conjugate research (Wallace et al., 2015).

Scientific Research Applications

Polysaccharide Activation

2-Iminothiolane is known for its reactivity with amino groups of proteins, but it also reacts with hydroxyl and sulfhydryl groups. This reaction can introduce sulfhydryl groups into polysaccharides, allowing the preparation of polysaccharides containing 4-dithiopyridyl groups. Such activated polysaccharides are useful in the purification of proteins containing thiol groups and affinity chromatography (Alagón & King, 1980).

Protein and Peptide Modification

2-Iminothiolane modifies amino groups in proteins and peptides, introducing thiol groups. This modification, however, is unstable and decays to a nonthiol product, N-substituted 2-iminothiolane, with the loss of ammonia. The stability of these modifications depends on factors like the pKa values of the amines and the reaction conditions (Singh et al., 1996).

Antibody-Drug Conjugate Formation

2-Iminothiolane plays a role in the field of antibody-drug conjugates, particularly as a lysine-thiolating agent. It forms a link between the antibody and cytotoxic payload, facilitating random conjugation processes. Its labeled forms have been used as analytical tools for investigating antibody-drug conjugate formation (Wallace et al., 2015).

Solid-Phase Synthesis of Polyamine Conjugates

2-Iminothiolane is effective in the solid-phase synthesis of polyamine conjugates. It enables the mild coupling of biomacromolecules and other functional moieties, superseding the need for elaborate protection group strategies (Hahn et al., 2008).

Mass Spectrometry Applications

In mass spectrometry, 2-iminothiolane derivatives have been studied for their ability to react with small peptides. This reagent adds a free sulfhydryl group and an immonium group to the peptide, which can be useful for incorporating maleimide fluorophores for sensitive detection (Bartlett & Busch, 1994).

Protein Structural Modification in Keratin Fibers

2-Iminothiolane hydrochloride has been used to study the structural changes in keratin fibers. Raman spectroscopic analysis showed that chemical modification with 2-iminothiolane induced secondary structural changes in proteins found in the cortex region of human hair (Kuzuhara, 2005).

RNA-Protein Cross-Linking

In studies involving Escherichia coli ribosomal subunits, 2-iminothiolane was used to form RNA-protein cross-links. This facilitated the identification of specific sites on RNA that were cross-linked to proteins, contributing to a better understanding of RNA-protein interactions (Kyriatsoulis et al., 1986).

Preparation of Disulfide Cross-Linked Conjugates

2-Iminothiolane and its derivatives have been utilized in the preparation of disulfide cross-linked conjugates, particularly for immunotoxins. These reagents enable enhanced disulfide stability when conjugated with proteins, important for in vivo applications (Goff & Carroll, 1990).

Safety And Hazards

2-Iminothiolane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

2-Iminothiolane has been used in studies of cellular organelles and oligomeric enzymes, using the techniques of protein-protein cross-linking . It may also be used to introduce reactive sulfhydryl groups into proteins for subsequent reaction with alkylating agents or heavy metal compounds .

properties

IUPAC Name

thiolan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c5-4-2-1-3-6-4/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHYKKNIIGEXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984006
Record name Thiolan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iminothiolane

CAS RN

6539-14-6
Record name 2(3H)-Thiophenimine, dihydro-
Source ChemIDplus
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Record name Thiolan-2-imine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iminothiolane
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Record name 2-Iminothiolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,510
Citations
A Bernkop-Schnürch, M Hornof, T Zoidl - International journal of …, 2003 - Elsevier
… This was achieved by the modification of chitosan with 2-iminothiolane. The resulting chitosan–4-… The modification of chitosan with 2-iminothiolane leads, therefore to thiolated …
Number of citations: 480 www.sciencedirect.com
MJ McCall, H Diril, CF Meares - Bioconjugate Chemistry, 1990 - ACS Publications
… to antibodies using the protein modification reagent 2-iminothiolane controls aggregation, … 2-Iminothiolane has also been used as the cross-linking reagent in the synthesis of antibody…
Number of citations: 125 pubs.acs.org
R Singh, L Kats, WA Blättler, JM Lambert - Analytical biochemistry, 1996 - Elsevier
The reagent 2-iminothiolane (2-IT) is used to introduce thiol groups into proteins and peptides by reactions of their amino groups. In this study, we report that the thiol adduct initially …
Number of citations: 92 www.sciencedirect.com
R Jue, JM Lambert, LR Pierce, RR Traut - Biochemistry, 1978 - ACS Publications
… Unlike most imidates, 2-iminothiolane is highly stable in solution at acidic and neutral pH. Furthermore, we have not observed any protein:protein cross-links produced with the reagent …
Number of citations: 264 pubs.acs.org
AL Tarentino, AW Phelan, TH Plummer Jr - Glycobiology, 1993 - academic.oup.com
… F) digestion were monitored by high-performance anion-exchange chromatography with pulsed amperometric detection and derivatized under optimal conditions with 2-iminothiolane—…
Number of citations: 42 academic.oup.com
HC Kang, HJ Kang, YH Bae - Biomaterials, 2011 - Elsevier
… In this study, 2-iminothiolane was used to create thiol groups from primary amines. In the unique approach employed in this investigation, a primary amine reacts with 2-iminothiolane to …
Number of citations: 109 www.sciencedirect.com
SF Carroll, SL Bernhard, DA Goff, RJ Bauer… - Bioconjugate …, 1994 - ACS Publications
… Our data indicate that one of the crosslinking agents, 5-methyl-2-iminothiolane (M2IT), has optimal properties for the preparation of disulfide crosslinked immunoconjugates intended for …
Number of citations: 25 pubs.acs.org
AC Alagon, TP King - Biochemistry, 1980 - ACS Publications
… In this report it will be shown that 2-iminothiolane also reacts … The rate of hydrolysis of 2-iminothiolane and dl-7V… the desired amount of 2-iminothiolane at zero time directly to …
Number of citations: 29 pubs.acs.org
GL Denardo, LA Kroger, CF Meares, CM Richman… - Clinical cancer research …, 1998 - AACR
Radioimmunotherapy using 131I-ChL6 antibody has shown promise in patients with breast cancer. To enhance this potential, a novel ChL6 immunoconjugate that is catabolizable and …
Number of citations: 53 aacrjournals.org
E GAUTIERoT, J BARBE, FFR KNAPP Jr… - Annals of Nuclear …, 2000 - academia.edu
… Although we adapted a direct labeling technique in this study, we modificd antibodies with 2-iminothiolane (2IT) which providcs a thiol reactive position for the attachment of rhenium in …
Number of citations: 3 www.academia.edu

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